Mustard-Lewisite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

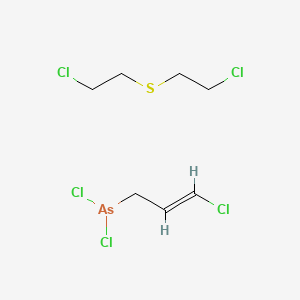

Mustard-Lewisite is a chemical warfare agent that combines the properties of sulfur mustard and lewisite This mixture is known for its blistering effects on the skin and mucous membranesThe combination of these two agents results in a compound with enhanced blistering properties and a lower freezing point, making it more effective in various environmental conditions .

Preparation Methods

The preparation of Mustard-Lewisite involves the synthesis of its individual components, sulfur mustard and lewisite, followed by their combination.

Sulfur Mustard Synthesis: Sulfur mustard can be synthesized by reacting thiodiglycol with phosphorus trichloride.

Lewisite Synthesis: Lewisite is synthesized by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst.

Chemical Reactions Analysis

Mustard-Lewisite undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: Both sulfur mustard and lewisite hydrolyze in water. .

Oxidation: Sulfur mustard can be oxidized to form mustard sulfoxide and mustard sulfone.

Substitution: Sulfur mustard reacts with thiourea to form isothiouronium salts, which decompose in the presence of sodium hydroxide.

Scientific Research Applications

Mustard-Lewisite has been primarily studied for its toxicological effects and potential medical countermeasures.

Mechanism of Action

Mustard-Lewisite exerts its effects through alkylation, which damages DNA and proteins. Sulfur mustard forms cyclic sulfonium ions that react with nucleophiles in DNA, leading to cross-linking and strand breaks. Lewisite inhibits pyruvate dehydrogenase by binding to the lipoic acid cofactor, disrupting cellular respiration and energy production .

Comparison with Similar Compounds

Mustard-Lewisite is unique due to its combination of sulfur mustard and lewisite, which enhances its blistering properties and lowers its freezing point.

Similar Compounds:

This compound stands out due to its combined effects and enhanced properties, making it a more versatile chemical warfare agent .

Properties

CAS No. |

378791-32-3 |

|---|---|

Molecular Formula |

C7H12AsCl5S |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |

InChI |

InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |

InChI Key |

GCPRNIZDNTXQIX-NBPLQZBRSA-N |

Isomeric SMILES |

C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |

Canonical SMILES |

C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.